

Technical Synthesis Guide: Rhodium(III) Bromide Dihydrate

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Compound of Interest

Compound Name: Rhodium tribromide

CAS No.: 15608-29-4

Cat. No.: B094217

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Executive Summary

Rhodium(III) bromide dihydrate (RhBr

[2][3] · 2H

O, CAS: 15608-29-4) is a critical transition metal precursor used in the synthesis of homogeneous catalysts (e.g., for carbonylation and hydrogenation) and emerging metallodrugs. Unlike its chloride counterpart, the bromide variant offers unique lability and solubility profiles essential for specific ligand exchange reactions.[1]

This guide provides a definitive technical workflow for the synthesis of RhBr

· 2H

O. We present two distinct protocols:

- The Fundamental Route (Method A): Oxidative dissolution of elemental rhodium, suitable for raw material processing.
- The Accelerated Route (Method B): Acid-base neutralization of rhodium(III) hydroxide, optimized for laboratory-scale preparation with enhanced safety profiles.

Pre-Synthesis Strategic Considerations

Chemical Inertness and Activation

Rhodium metal is notorious for its kinetic inertness. It does not dissolve in non-oxidizing acids (HCl, HBr, H

SO

) and is resistant even to Aqua Regia under mild conditions.^[1] Successful synthesis requires an oxidative auxiliary.

- Oxidant Selection: Elemental bromine (Br

) is the preferred oxidant in hydrobromic acid (HBr) media. It generates the high oxidation potential necessary to oxidize Rh(0) to Rh(III) while ensuring no foreign anions (like nitrate from HNO

) contaminate the final bromide lattice.

Safety & Handling (E-E-A-T)

- Hydrobromic Acid (48%): Corrosive and fuming. Handle in a chemically resistant fume hood.
- Elemental Bromine: Highly toxic, volatile lachrymator.^[1] Use a dedicated dropping funnel and a sodium thiosulfate trap for vapors.
- Rhodium Salts: Potential sensitizers. Double-gloving (Nitrile) is mandatory.

Synthesis Protocols

Method A: Oxidative Dissolution (From Rh Metal)

Best for: High-purity raw material conversion, industrial upscaling.

Reagents

- Rhodium Metal Powder (99.95%, -200 mesh for maximum surface area)
- Hydrobromic Acid (48% w/w, aq)
- Bromine (Br

, reagent grade)

Protocol

- **Setup:** Equip a round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel. Connect the top of the condenser to a scrubber containing 10% NaS solution to neutralize escaping bromine vapors.
- **Slurry Formation:** Charge the flask with Rhodium powder (e.g., 5.0 g, 48.6 mmol). Add Hydrobromic acid (approx. 50 mL).
- **Oxidative Addition:** Heat the mixture to 60–70°C. Slowly add elemental bromine (approx. 12 g, 75 mmol, ~1.5 eq) dropwise.
 - **Mechanistic Note:** The Br oxidizes the Rh surface, forming soluble RhBr species which are stabilized by the excess HBr as [RhBr]₂ or [RhBr₂(H₂)²⁻] anions.
- **Digestion:** Raise temperature to mild reflux (100°C). Maintain reflux for 12–24 hours.
 - **Checkpoint:** The grey metal powder should disappear, replaced by a deep dark-red/brown solution. If black particles remain, add more Br and extend reflux.^[1]

- Isolation: Remove the condenser. Evaporate the solution carefully to a syrup consistency using a rotary evaporator (bath temp < 60°C) or a sand bath.
 - Caution: Do not overheat to dryness rapidly, as this may form insoluble anhydrous species or oxides.[1]
- Crystallization: Dissolve the syrup in a minimum amount of hot water or dilute HBr. Allow to cool slowly to crystallize the dihydrate.

Method B: Acid-Base Neutralization (From Rh Hydroxide)

Best for: Rapid lab-scale synthesis, avoiding elemental bromine.

Reagents

- Rhodium(III) Hydroxide (Rh(OH)
· xH
O) or Hydrated Oxide
- Hydrobromic Acid (48% w/w, aq)

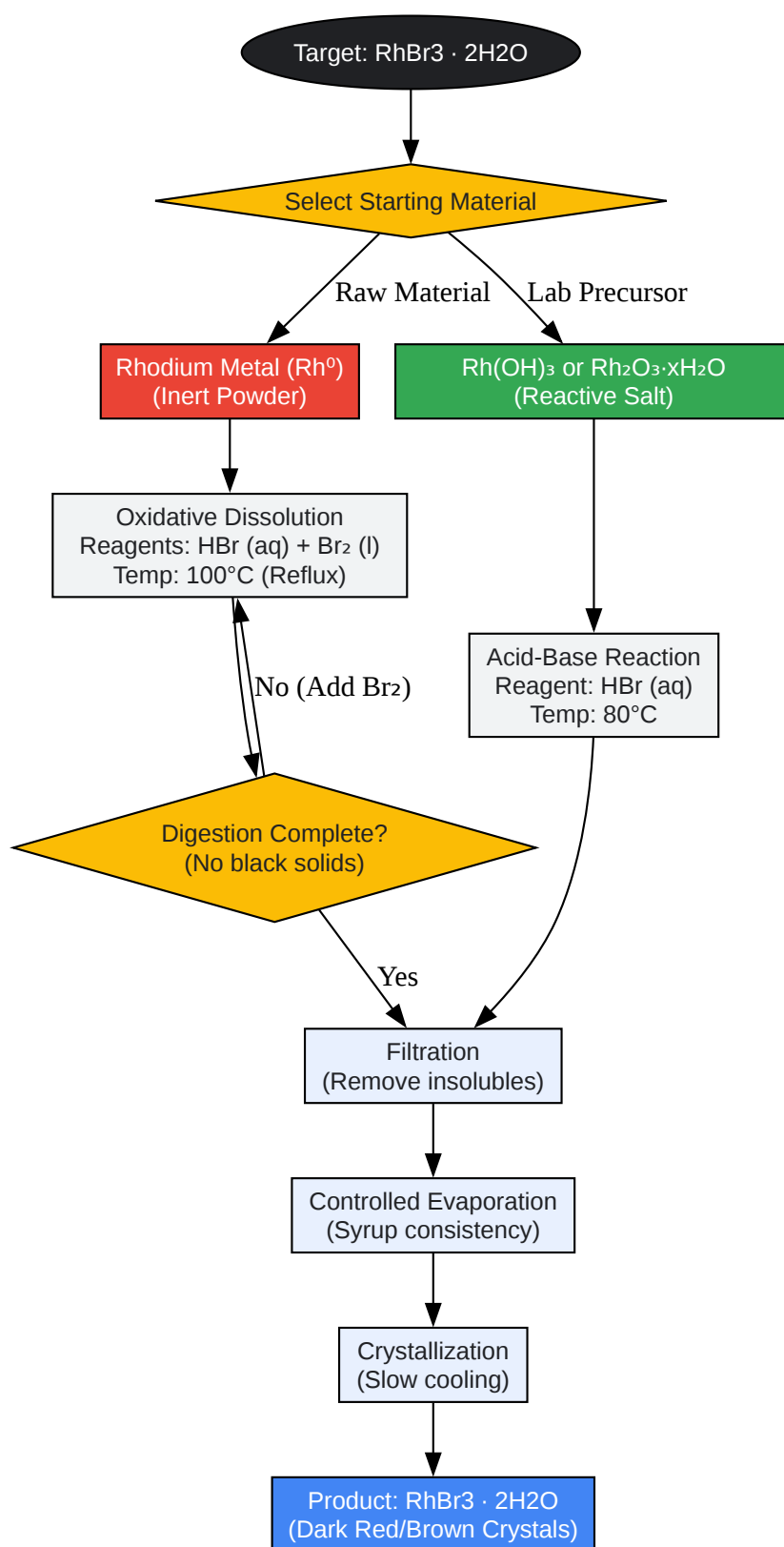
Protocol

- Stoichiometry: Calculate the required HBr based on the Rh content of the hydroxide (3 moles HBr per mole Rh). Use a 10% excess of HBr.
- Dissolution: Suspend the Rh(OH)
in water. Add the concentrated HBr slowly with stirring.
 - Reaction:
- Heating: Heat the mixture to 80°C until a clear, dark red solution is obtained. This reaction is significantly faster than Method A.
- Concentration: Filter the solution while hot (glass frit) to remove any unreacted insoluble hydroxides.

- Drying: Evaporate the filtrate on a steam bath until crystallization begins. Dry in a desiccator over KOH (to absorb acid fumes) and silica gel.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for both synthesis routes.



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Figure 1: Process flow diagram comparing the Oxidative Dissolution (Method A) and Acid-Base Neutralization (Method B) routes.

Characterization & Quality Control

To ensure the synthesized material meets the stringent requirements of drug development or catalysis, the following QC parameters must be verified.

Parameter	Specification	Analytical Method
Appearance	Dark red to brown crystalline powder	Visual Inspection
Rhodium Content	26.5% – 27.5% (Theoretical: ~27.1% for dihydrate)	ICP-OES or Gravimetric Analysis
Bromide Content	62.0% – 64.0%	Potentiometric Titration (AgNO ₃)
Solubility	Soluble in water, methanol, ethanol	Solubility Test (1g in 10mL solvent)
Crystal Structure	Matches RhBr pattern (AlCl ₃ type structure for anhydrous)	Powder X-Ray Diffraction (XRD)

Applications in Research & Development

Homogeneous Catalysis

RhBr

serves as a halide-rich precursor for generating active catalytic species. In carbonylation reactions (e.g., Monsanto process), the bromide ligand acts as a promoter, often exhibiting different exchange kinetics compared to chlorides, which can be pivotal for tuning selectivity in asymmetric synthesis.[1]

Metallodrug Synthesis

In the development of antitumor metallodrugs, Rh(III) complexes are investigated as kinetically inert alternatives to Platinum(II) drugs (Cisplatin). The RhBr

precursor allows for the synthesis of "piano-stool" complexes (e.g., [(Cp*)RhBr

]

) where the bromide ligands can be selectively displaced by N-donor ligands (DNA bases) or S-donor ligands (thiols) under physiological conditions.

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